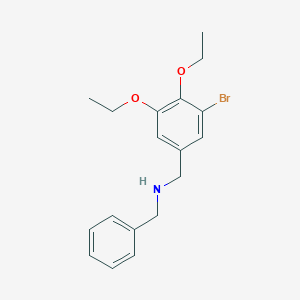![molecular formula C15H19BrN4O2S B283469 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound that belongs to the class of triazolothiadiazole derivatives. This compound has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, this compound has also been shown to inhibit the growth of bacteria by inhibiting the activity of enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide have been extensively studied. Studies have shown that this compound exhibits significant antioxidant activity. Moreover, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide in lab experiments are its high yield of synthesis, potent biological activity, and easy availability. However, the limitations of using this compound in lab experiments are its limited solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The future directions for research on 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide are vast. One potential future direction is to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models. Moreover, the development of more potent analogs of this compound can also be a potential future direction. Furthermore, the evaluation of the safety and toxicity profile of this compound can also be a potential future direction.
Conclusion:
In conclusion, 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound that exhibits potent biological activity and has potential applications in various scientific fields. The synthesis method of this compound is straightforward, and its characterization is done by various analytical techniques. The mechanism of action of this compound is not fully understood, but it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. The advantages of using this compound in lab experiments are its high yield of synthesis, potent biological activity, and easy availability. However, the limitations of using this compound in lab experiments are its limited solubility in water and organic solvents. The future directions for research on this compound are vast, and it has the potential to be developed as a potent drug candidate.
Synthesemethoden
The synthesis of 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 4-(allyloxy)-3-bromo-5-ethoxybenzyl chloride in the presence of a base. The reaction proceeds smoothly at room temperature, and the yield of the product is high. The synthesized compound is characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
The compound 4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its anticancer activity. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial activity against gram-positive and gram-negative bacteria.
Eigenschaften
Molekularformel |
C15H19BrN4O2S |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19BrN4O2S/c1-4-6-22-14-12(16)7-11(8-13(14)21-5-2)9-17-20-10(3)18-19-15(20)23/h4,7-8,17H,1,5-6,9H2,2-3H3,(H,19,23) |
InChI-Schlüssel |
AVHSBUHBJFUBQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NNC2=S)C)Br)OCC=C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NNC2=S)C)Br)OCC=C |
Löslichkeit |
36.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![2-chloro-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B283390.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B283391.png)


![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B283398.png)
![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B283399.png)
![2-(3,4-dimethoxyphenyl)-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B283400.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283401.png)
![N-(tert-butyl)-2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B283403.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283406.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283408.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283409.png)